BenchChemオンラインストアへようこそ!

5-(4-acetamidophenyl)pyrazin-2(1H)-one

PDE3 inhibitor positive inotropy forskolin potentiation

5-(4-Acetamidophenyl)pyrazin-2(1H)-one, commonly known as SK&F 94120 (CAS 89541-55-9), is a synthetic pyrazinone derivative and a selective inhibitor of cyclic nucleotide phosphodiesterase type III (PDE3). It belongs to the acetanilide chemical class and is classified pharmacologically as a cardiotonic agent with vasodilator activity.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
Cat. No. B8720026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-acetamidophenyl)pyrazin-2(1H)-one
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C2=CNC(=O)C=N2
InChIInChI=1S/C12H11N3O2/c1-8(16)15-10-4-2-9(3-5-10)11-6-14-12(17)7-13-11/h2-7H,1H3,(H,14,17)(H,15,16)
InChIKeyHKRDYSUZYCDGCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Acetamidophenyl)pyrazin-2(1H)-one (SK&F 94120) – PDE3-Selective Inhibitor for Cardiovascular and Platelet Research


5-(4-Acetamidophenyl)pyrazin-2(1H)-one, commonly known as SK&F 94120 (CAS 89541-55-9), is a synthetic pyrazinone derivative and a selective inhibitor of cyclic nucleotide phosphodiesterase type III (PDE3) . It belongs to the acetanilide chemical class and is classified pharmacologically as a cardiotonic agent with vasodilator activity . The compound has been primarily investigated in cardiovascular research as a positive inotrope and as a probe for dissecting PDE3-mediated signalling in myocardium and platelets .

Why PDE3 Inhibitors Cannot Be Interchanged with SK&F 94120 in Mechanistic and Translational Studies


PDE3 inhibitors, despite sharing a common nominal target, exhibit substantial divergence in isoform selectivity windows, species-dependent inotropic efficacy, metabolic clearance route/rate, and functional impact on cAMP pools coupled to distinct cellular responses . The quantitative evidence presented in Section 3 demonstrates that SK&F 94120 occupies a differentiated profile with respect to PDE III/IV selectivity ratio, sensitisation to adenylate cyclase potentiation, susceptibility to cGMP-mediated negative modulation, species-restricted cardiotonic activity, and rapid glucuronidation-dependent clearance. These differences render generic substitution of another PDE3 inhibitor for SK&F 94120 inappropriate for experiments relying on these pharmacological fingerprints.

Quantitative Differentiation of 5-(4-Acetamidophenyl)pyrazin-2(1H)-one (SK&F 94120) from Comparable PDE3 Inhibitors


SK&F 94120 Versus Milrinone and Piroximone – Forskolin-Potentiated Positive Inotropic Efficacy in Guinea Pig Left Atria

In a head-to-head comparison using electrically driven guinea pig left atria, the positive inotropic effect of SK&F 94120 (30 µM) was potentiated 133 % by the adenylate cyclase activator forskolin, compared to 43 % for milrinone and 154 % for piroximone at the identical concentration . This places SK&F 94120's cAMP-dependent inotropic reserve intermediate between milrinone and piroximone, providing a distinct functional calibration point for PDE3 pharmacological profiling.

PDE3 inhibitor positive inotropy forskolin potentiation guinea pig atria

SK&F 94120 Versus Milrinone and Piroximone – Attenuation of Inotropic Response by 8‑Br‑cGMP in Guinea Pig Left Atria

The same study showed that 8‑Br‑cGMP (10⁻⁴ M) depressed the inotropic effect of SK&F 94120 (30 µM) by 39 %, versus 35 % for milrinone and 63 % for piroximone . The relatively modest susceptibility of SK&F 94120 to cGMP‑mediated inhibition, compared to piroximone, indicates distinct sensitivity to cyclic nucleotide cross‑regulation that may influence experimental outcomes in models of elevated cGMP tone (e.g., nitric oxide donor co‑treatment or heart failure with raised natriuretic peptides).

PDE3 inhibitor cGMP cross‑talk negative modulation guinea pig atria

SK&F 94120 PDE III/IV Selectivity Ratio Compared to Milrinone

SK&F 94120 competitively inhibits human cardiac PDE III with a Ki of 0.8 µM while exhibiting a Ki > 25 µM for PDE IV, yielding a selectivity factor of >31‑fold . In contrast, milrinone inhibits human cardiac PDE III with an IC₅₀ of 1.2 µM and PDE IV with an IC₅₀ of 3.3 µM, giving a selectivity ratio of only ∼2.8‑fold . Although derived from separate studies using different metrics (Ki versus IC₅₀), the >10‑fold difference in PDE III/IV selectivity indicates that SK&F 94120 provides a significantly cleaner PDE3‑selective signal at concentrations that avoid PDE IV engagement.

phosphodiesterase isoform selectivity PDE3 vs PDE4 cardiac PDE enzyme kinetics

Species‑Restricted Positive Inotropic Activity of SK&F 94120 Versus Milrinone

SK&F 94120 demonstrates positive inotropic activity in isolated heart preparations from guinea‑pig, cat, dog, and marmoset but is devoid of activity in rat and hamster myocardium . In contrast, milrinone exhibits positive inotropic responses in rat ventricular preparations, with reported increases in left ventricular developed pressure of 18.2 ± 2.4 mm Hg in normal perfused rat hearts . This species‑response dichotomy is a documented property of SK&F 94120 that differentiates it from several other PDE3 inhibitors and must be considered when selecting a PDE3 tool compound for rodent‑based translational models.

species selectivity positive inotropy rat cardiac preparations PDE3 tissue pharmacology

SK&F 94120 Versus Structural Analogue SK&F 94467 – Hepatic Clearance via Glucuronidation

In a direct comparative metabolism study, SK&F 94120 underwent rapid glucuronidation in rat hepatocytes with an intrinsic clearance (Cl_int) of 0.320 ml/hr/mg protein, whereas the close structural analogue SK&F 94467 was not glucuronidated and exhibited undetectable in‑vitro clearance . This metabolic dichotomy was confirmed in vivo: SK&F 94120 displayed faster plasma clearance and a shorter mean retention time than SK&F 94467 . The introduction of glucuronidation liability distinguishes SK&F 94120 from non‑glucuronidated pyrazinone‑class PDE3 inhibitors and is directly relevant for pharmacokinetic modelling and bioanalytical method development.

drug metabolism glucuronidation hepatocyte clearance pyrazinone analogues

Optimal Scientific and Industrial Application Scenarios for 5-(4-Acetamidophenyl)pyrazin-2(1H)-one (SK&F 94120)


cAMP‑Dependent Inotropic Mechanistic Studies Requiring an Intermediate‑Efficacy PDE3 Inhibitor Fenotype

In guinea pig left atria preparations, SK&F 94120 provides a 133 % forskolin‑potentiated positive inotropic response, positioning it between milrinone (43 %) and piroximone (154 %). This intermediate efficacious window makes it a valuable reference compound for calibrating the cAMP‑dependence of novel PDE3 inhibitors or for dissecting the relative contributions of PDE3 versus PDE4 in cardiac contractility .

PDE3‑Selective Signalling Studies Where PDE IV Inhibition Must Be Excluded

With a >31‑fold selectivity for PDE III (Ki = 0.8 µM) over PDE IV (Ki > 25 µM), SK&F 94120 is the preferred tool when attributing a functional response specifically to PDE3, as concentrations up to ∼10 µM will avoid concomitant PDE IV engagement. This contrasts with milrinone, whose narrower ∼2.8‑fold selectivity window risks confounding PDE IV‑mediated effects .

Pharmacokinetic Metabolite Profiling and Bioanalytical Assay Development for Glucuronidated PDE3 Inhibitors

The well‑characterised rapid glucuronidation clearance of SK&F 94120 (Cl_int = 0.320 ml/hr/mg protein) makes it an excellent reference analyte for developing and validating LC‑MS methods that quantify intact glucuronide conjugates, as well as for benchmarking in‑vitro hepatocyte or microsomal stability assays for pyrazinone‑containing PDE3 inhibitor series .

Species‑Selective Haemodynamic Profiling in Non‑Rodent Models of Heart Failure

Because SK&F 94120 lacks positive inotropic activity in rat and hamster myocardium, it is optimally deployed in larger mammalian species (cat, dog, marmoset) where it produces robust inotropic and balanced vasodilator responses. Investigators requiring a PDE3 inhibitor for catheter‑based haemodynamic studies in species such as the anaesthetised cat will benefit from its dual inotropic/vasodilator profile and favourable effect on cardiac output and stroke volume .

Quote Request

Request a Quote for 5-(4-acetamidophenyl)pyrazin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.